![molecular formula C18H15Cl2N3O2 B2767692 N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1116082-40-6](/img/structure/B2767692.png)
N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, commonly known as DCQA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. DCQA belongs to the quinazoline class of compounds and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Antibacterial and Antifungal Activities : Some derivatives of quinazolines, similar in structure to N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, have shown significant antibacterial and antifungal activities. For instance, compounds synthesized by Desai et al. (2007) demonstrated efficacy against bacteria such as Eschericia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).
Synthesis for Enhanced Antimicrobial Effects : Patel and Shaikh (2011) developed compounds with good antimicrobial activity, showing potential in comparison with standard drugs (Patel & Shaikh, 2011).
Antitumor Applications
In Vitro Antitumor Activity : Quinazolinone analogues, similar to the mentioned compound, were evaluated for their antitumor activities. Al-Suwaidan et al. (2016) found that certain compounds showed remarkable antitumor activity against a broad spectrum of cancer cell lines (Al-Suwaidan et al., 2016).
Cytotoxic Evaluation : Hassanzadeh et al. (2019) synthesized quinazolinone-1, 3, 4-oxadiazole derivatives, which exhibited significant cytotoxic activity against cancer cell lines like MCF-7 and HeLa (Hassanzadeh et al., 2019).
Molecular Docking and Structural Analysis
Molecular Docking Studies : Mehta et al. (2019) and Rajasekaran & Rao (2015) conducted molecular docking studies on quinazolinone derivatives, providing insights into their potential as antimicrobial and anticancer agents (Mehta et al., 2019), (Rajasekaran & Rao, 2015).
Vibrational Spectroscopy and Molecular Docking : El-Azab et al. (2016) undertook a detailed structural and vibrational study of quinazolinone derivatives, contributing to the understanding of their molecular interactions and potential pharmacological activities (El-Azab et al., 2016).
Therapeutic Applications
- Treatment of Japanese Encephalitis : Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-2-16-21-14-6-4-3-5-12(14)18(23-16)25-10-17(24)22-15-9-11(19)7-8-13(15)20/h3-9H,2,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIHNZBARNCSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methylthiophen-2-yl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2767609.png)

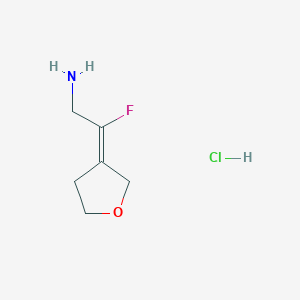
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767615.png)
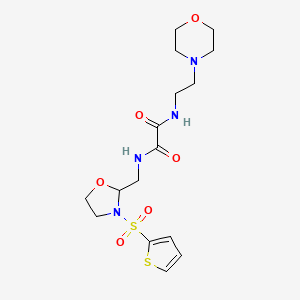
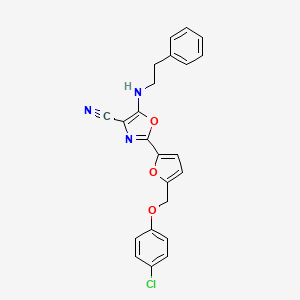
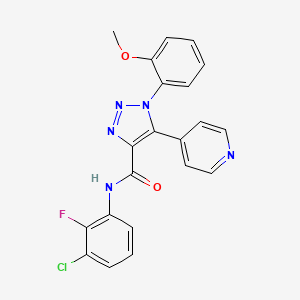
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2767622.png)
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2767625.png)
![2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2767626.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/no-structure.png)
![6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2767628.png)
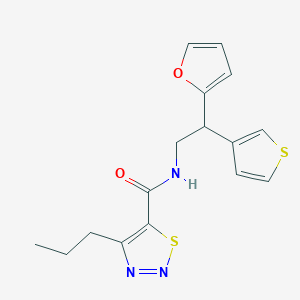
![2,3-Dichloro-4-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2767632.png)